1-Acetyl-2,6-dihydroxynaphthalene
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Overview
Description
1-Acetyl-2,6-dihydroxynaphthalene is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 6 positions and an acetyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-2,6-dihydroxynaphthalene can be synthesized through several methods. One common approach involves the alkali fusion of disodium 2,6-naphthalenedisulfonate. This method includes the use of a mixture of sodium hydroxide and potassium hydroxide in a 2:1 ratio, with phenol or an antioxidant added to prevent overoxidation. The reaction is carried out at a temperature of 345°C for 2 hours under a nitrogen atmosphere, yielding high-purity 2,6-dihydroxynaphthalene .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The crude product is often refined using a methanol-water mixed solvent to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-2,6-dihydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: Produces naphthoquinones.
Reduction: Yields 1-(2,6-dihydroxynaphthalen-1-yl)ethanol.
Substitution: Forms esters or ethers depending on the substituent introduced.
Scientific Research Applications
1-Acetyl-2,6-dihydroxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-2,6-dihydroxynaphthalene involves its interaction with molecular targets through its hydroxyl and acetyl groups. These functional groups enable the compound to participate in redox reactions, which can modulate oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing cellular damage .
Comparison with Similar Compounds
2,6-Dihydroxynaphthalene: Shares the hydroxyl groups but lacks the acetyl group, making it less reactive in certain chemical reactions.
1,5-Dihydroxy-2-acetylnaphthalene: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.
Uniqueness: 1-Acetyl-2,6-dihydroxynaphthalene is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthetic chemistry and biomedical research.
Properties
IUPAC Name |
1-(2,6-dihydroxynaphthalen-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEYIDZNPJQWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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